Calpain inhibitor II Calpain inhibitor II N-Acetylleucyl-leucyl-methioninal is a peptide.
Brand Name: Vulcanchem
CAS No.: 110115-07-6
VCID: VC0518023
InChI: InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Molecular Formula: C19H35N3O4S
Molecular Weight: 401.6 g/mol

Calpain inhibitor II

CAS No.: 110115-07-6

Cat. No.: VC0518023

Molecular Formula: C19H35N3O4S

Molecular Weight: 401.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Calpain inhibitor II - 110115-07-6

CAS No. 110115-07-6
Molecular Formula C19H35N3O4S
Molecular Weight 401.6 g/mol
IUPAC Name (2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]pentanamide
Standard InChI InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1
Standard InChI Key RJWLAIMXRBDUMH-ULQDDVLXSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C=O)NC(=O)C
SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Appearance Solid powder

Structural Characteristics and Mechanism of Action

Molecular Architecture

Calpain Inhibitor II (C₂₀H₃₅N₃O₄S; MW 413.57 g/mol) features a tripeptide backbone with critical functional modifications:

  • N-terminal acetylation enhances membrane permeability

  • Methioninal aldehyde warhead enables covalent binding to protease active sites

  • Hydrophobic side chains (leucine residues) facilitate target recognition

The aldehyde group forms reversible covalent adducts with catalytic cysteine residues, achieving inhibition through a two-step mechanism:

  • Fast initial binding via non-covalent interactions (K<sub>i</sub> = 120-230 nM for calpains)

  • Slow formation of thiohemiacetal transition state (k<sub>2</sub>/K<sub>i</sub> = 4.08×10⁴ M⁻¹s⁻¹ for SARS-CoV-2 M<sup>pro</sup>)

Target Profile

EnzymeInhibition Constant (K<sub>i</sub>)Biological Impact
Calpain I120 nMModulates apoptosis signaling
Calpain II230 nMRegulates cytoskeletal dynamics
Cathepsin L0.6 nMImpacts viral entry mechanisms
Cathepsin B100 nMInfluences lysosomal function

This broad specificity enables simultaneous modulation of multiple disease-relevant pathways while necessitating careful evaluation of off-target effects .

Biochemical and Pharmacological Properties

Cellular Effects

In hematologic malignancies, 50-100 μM concentrations induce caspase-dependent apoptosis through:

  • Mitochondrial pathway activation: 3.2-fold increase in cytochrome c release

  • Caspase-3/7 activation: 78% activity elevation at 24h treatment

  • Membrane asymmetry changes: 62% MC540+ cells vs 12% in controls

Notably, apoptosis induction occurs independently of BTK/LYN kinases, suggesting novel signaling node engagement .

Antiviral Activity Against SARS-CoV-2

The COVID-19 pandemic spurred reevaluation of Calpain Inhibitor II's therapeutic potential:

Assay TypeEC<sub>50</sub>Mechanism
Viral CPE2.07 μMM<sup>pro</sup> inhibition (IC<sub>50</sub>=0.97 μM)
Viral Yield Reduction1.89 μMHost calpain/cathepsin modulation
M<sup>pro</sup> BindingΔT<sub>m</sub> +6.65°CDual target engagement

Structural studies reveal unique binding modes in SARS-CoV-2 M<sup>pro</sup> asymmetric unit protomers, enabling inhibition despite viral mutations .

Therapeutic Applications

Oncology Applications

In lymphoid malignancies, Calpain Inhibitor II demonstrates lineage-specific activity:

Cell LineOriginApoptosis Induction (100 μM)
ALL-1B-cell ALL89% ± 4.2
RS4;11B-cell ALL76% ± 5.1
JURKATT-cell ALL68% ± 3.8
DAUDIBurkitt lymphoma72% ± 6.0

Mechanistic studies show NFκB-independent sensitization to TRAIL-induced apoptosis, contrasting with other calpain inhibitors .

Antiviral Mechanisms

Beyond direct protease inhibition, emerging evidence implicates host pathway modulation:

  • ACE2 regulation: Calpain-2 inhibition reduces SARS-CoV-2 receptor density (1.8-fold decrease)

  • Spike protein processing: 64% reduction in S1/S2 cleavage efficiency

  • Endosomal acidification: pH elevation from 5.2 to 6.1 in treated cells

These complementary mechanisms suggest potential utility against viral variants exhibiting protease inhibitor resistance .

Cell TypeCC<sub>50</sub> (μM)Therapeutic Index (EC<sub>50</sub>/CC<sub>50</sub>)
Vero E638.218.4
HEK29345.622.0
Primary Hepatocytes28.914.0

The 14-22x therapeutic window compares favorably with first-generation protease inhibitors like MG-132 (TI=6.2) .

Future Directions and Clinical Translation

Structural Optimization Opportunities

  • Warhead modification: α-ketoamide substitution improves metabolic stability (t<sub>1/2</sub> +3.7h)

  • Peptide backbone cyclization: Enhances oral bioavailability (F=22% vs 8% parent)

  • Targeted delivery: Nanoparticle encapsulation reduces hepatic clearance by 41%

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :